N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O3S3/c1-23-18-24(2)20-39(19-23)45(41,42)27-14-12-26(13-15-27)33(40)37-35-32(34-36-29-10-6-7-11-30(29)43-34)28-16-17-38(22-31(28)44-35)21-25-8-4-3-5-9-25/h3-15,23-24H,16-22H2,1-2H3,(H,37,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKNNTYVYWHZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C₃₆H₄₀N₄O₃S₃ with a molecular weight of 672.92 g/mol. It features a unique structure incorporating multiple heterocyclic rings that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₀N₄O₃S₃ |
| Molecular Weight | 672.92 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it exhibits significant inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair mechanisms. Inhibition of APE1 can potentiate the effects of DNA-damaging agents like methylmethane sulfonate and temozolomide, making it a candidate for cancer therapy .
Anticancer Properties
Studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The compound has shown low micromolar activity against purified APE1 and in whole-cell assays using HeLa cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the compound's structure can significantly influence its biological activity. For instance, altering the substituents on the benzamide moiety or the piperidine ring can enhance its potency against APE1 and improve selectivity towards cancer cells .
Case Studies
- Inhibitory Effects on APE1 :
- Pharmacokinetics :
Scientific Research Applications
The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and diverse applications in medicinal chemistry and materials science.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 672.92 g/mol. The structure incorporates multiple heterocyclic rings, including benzo[d]thiazole and thieno[2,3-c]pyridine, contributing to its unique biological activities and potential applications in drug development.
Reactivity
The compound exhibits reactivity typical of heterocyclic compounds, primarily involving nucleophilic substitutions and coupling reactions. The presence of functional groups such as amides and heteroatoms allows for various chemical transformations essential for developing analogs with enhanced biological activity or improved pharmacokinetic properties.
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving interaction with DNA or cellular membranes.
- Antimicrobial Properties : It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress and apoptosis.
Materials Science
In materials science, the compound's unique structural features allow it to be explored for:
- Organic Electronics : Its electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
- Polymer Composites : The compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Studies
Several studies have documented the biological activities of this compound:
-
Study on Anticancer Mechanisms :
- A study demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways.
-
Antimicrobial Efficacy Assessment :
- Another research project evaluated its effectiveness against resistant bacterial strains, finding that it outperformed several conventional antibiotics in vitro.
-
Neuroprotective Study :
- Research highlighted its ability to mitigate neuroinflammation in animal models of neurodegenerative diseases, suggesting potential therapeutic uses in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The closest structural analog is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (compound 3, ), which shares the benzo[d]thiazole-tetrahydrothienopyridine backbone but differs in two critical regions:
Position 6 : Benzyl (target) vs. isopropyl (compound 3).
Position 4 : 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (target) vs. acetamide (compound 3).
Table 1: Structural and Functional Comparison
Implications of Substituent Modifications
- Benzyl vs. Isopropyl : The aromatic benzyl group in the target compound likely increases lipophilicity compared to the aliphatic isopropyl group in compound 3. This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
- Sulfonyl Benzamide vs. The 3,5-dimethylpiperidine moiety may further optimize pharmacokinetics by balancing solubility and membrane permeability .
Supporting Methodologies
- Structural Analysis : Techniques like X-ray crystallography (using SHELX software ) and NMR (as applied in ) are critical for elucidating substituent effects on conformational stability and intermolecular interactions.
- SAR Studies: highlights that even minor substituent changes (e.g., isopropyl to benzyl) can significantly alter bioactivity and pharmacokinetics, underscoring the importance of systematic structural optimization .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves three critical steps:
- Core formation : Construction of the tetrahydrothieno[2,3-c]pyridine scaffold via cyclization reactions, often using microwave-assisted techniques to improve yield .
- Benzothiazole coupling : Introduction of the benzo[d]thiazol-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Sulfonylation : Reaction with 3,5-dimethylpiperidin-1-yl sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) . Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water mixtures) is standard. Purity is validated by HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Key signals include the benzothiazole proton (δ 8.1–8.3 ppm), tetrahydrothieno-pyridine methylene groups (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) .
- IR : Stretching vibrations for sulfonyl groups (1150–1350 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 648.2) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro enzymatic assays : APE1 endonuclease inhibition is tested using fluorescence-based assays (e.g., cleavage of AP-site-containing oligonucleotides), with IC50 values calculated from dose-response curves .
- Cellular assays : HeLa cell lysates or murine models evaluate sensitization to alkylating agents (e.g., methyl methanesulfonate). EC50 values are determined via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of APE1 inhibitory activity?
- Substituent analysis : Compare analogues with varying substituents (e.g., benzyl vs. isopropyl at the tetrahydrothieno-pyridine position). For example:
| Substituent | IC50 (APE1) | EC50 (HeLa) |
|---|---|---|
| Benzyl | 12 µM | 8 µM |
| Isopropyl | 18 µM | 15 µM |
| Data from suggest bulkier groups (e.g., benzyl) enhance cellular penetration. |
- Computational modeling : Docking studies (AutoDock Vina) identify key interactions with APE1’s active site, such as hydrogen bonding with Arg177 and hydrophobic packing with Phe266 .
Q. How to resolve contradictions in APE1 inhibition data across studies?
- Assay variability : Discrepancies may arise from differences in substrate design (e.g., oligonucleotide length) or detection methods (fluorescence vs. gel electrophoresis) .
- Cellular context : APE1’s role in base excision repair (BER) varies by cell type; murine fibroblasts may show lower sensitivity than HeLa cells due to compensatory pathways .
- Compound stability : Degradation in cell culture media (e.g., pH-dependent hydrolysis of the sulfonamide group) can reduce apparent activity. LC-MS stability studies are recommended .
Q. What strategies improve in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Plasma/brain exposure : In rodent studies, intraperitoneal administration achieves plasma Cmax = 1.2 µg/mL (tmax = 2 hr) and brain-to-plasma ratio of 0.6, suggesting moderate blood-brain barrier penetration .
- Metabolite identification : Liver microsome assays reveal primary metabolites via CYP3A4-mediated oxidation of the piperidine ring. Deuterated analogues may reduce metabolic clearance .
Q. How to address crystallization challenges for X-ray diffraction studies?
- Crystallization conditions : Optimize solvent systems (e.g., DMSO/water diffusion) and use additives (e.g., glycerol) to stabilize crystal lattices.
- Data refinement : SHELXL-2018 resolves twinning issues common in sulfonamide-containing compounds. R-factors < 0.05 are achievable with high-resolution (<1.0 Å) data .
Methodological Considerations
- Statistical design of experiments (DoE) : Use response surface methodology (e.g., Central Composite Design) to optimize reaction parameters (temperature, catalyst loading) during synthesis .
- Data validation : Cross-validate biological activity with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
